

# Spectroscopic Profile of 1-Iodoadamantane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Iodoadamantane

Cat. No.: B1585816

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **1-iodoadamantane**, a key intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Executive Summary

**1-Iodoadamantane** (C<sub>10</sub>H<sub>15</sub>I) is a halogenated derivative of adamantane, characterized by its rigid, cage-like structure. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of reaction mechanisms. This guide presents a concise compilation of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS spectral data, supported by detailed experimental protocols for data acquisition.

## Data Presentation

The spectral data for **1-iodoadamantane** are summarized in the following tables for ease of reference and comparison.

### Table 1: <sup>1</sup>H NMR Spectral Data for 1-Iodoadamantane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.25	Broad Singlet	6H	3 x CH <sub>2</sub> ( $\beta$ -positions)
~2.15	Broad Singlet	3H	3 x CH ( $\gamma$ -positions)
~1.70	Broad Singlet	6H	3 x CH <sub>2</sub> ( $\delta$ -positions)

Note: <sup>1</sup>H NMR spectra of adamantane derivatives often exhibit broad, overlapping signals due to complex coupling patterns and the high symmetry of the adamantane cage. The chemical shifts are approximate and can vary with the solvent used.

**Table 2: <sup>13</sup>C NMR Spectral Data for 1-Iodoadamantane**

Chemical Shift ( $\delta$ ) ppm	Assignment
57.1	C-I ( $\alpha$ -carbon)
54.3	CH <sub>2</sub> ( $\beta$ -carbons)
36.9	CH ( $\gamma$ -carbons)
34.5	CH <sub>2</sub> ( $\delta$ -carbons)

Source: High-resolution solid-state <sup>13</sup>C NMR spectra.[\[1\]](#)

**Table 3: Infrared (IR) Spectroscopy Peak List for 1-Iodoadamantane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900-3000	Strong	C-H stretch (alkane)
~1450	Medium	CH <sub>2</sub> scissoring
~1350	Medium	C-H bend
~1050	Medium	C-C stretch
~600-500	Medium-Weak	C-I stretch

Note: The IR spectrum of **1-iodoadamantane** is dominated by the characteristic absorptions of the adamantane cage. The C-I stretch is typically weak and found in the fingerprint region.

**Table 4: Mass Spectrometry (MS) Data for 1-Iodoadamantane**

m/z	Relative Intensity (%)	Proposed Fragment
262	Moderate	[M] <sup>+</sup> (Molecular Ion)
135	High	[M-I] <sup>+</sup> (Adamantyl cation)
127	Moderate	[I] <sup>+</sup>

Note: The mass spectrum is characterized by the facile cleavage of the C-I bond, leading to a prominent adamantyl cation peak at m/z 135. The molecular ion peak at m/z 262 is observable. [\[2\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **1-iodoadamantane** is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.

**Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

**<sup>1</sup>H NMR Acquisition:**

- **Pulse Sequence:** Standard single-pulse sequence.
- **Number of Scans:** 16-32 scans are typically sufficient.
- **Relaxation Delay:** 1-2 seconds.
- **Spectral Width:** 0-10 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-80 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation: As **1-iodoadamantane** is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

#### Data Acquisition:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a solution of the sample in a volatile organic solvent is injected.

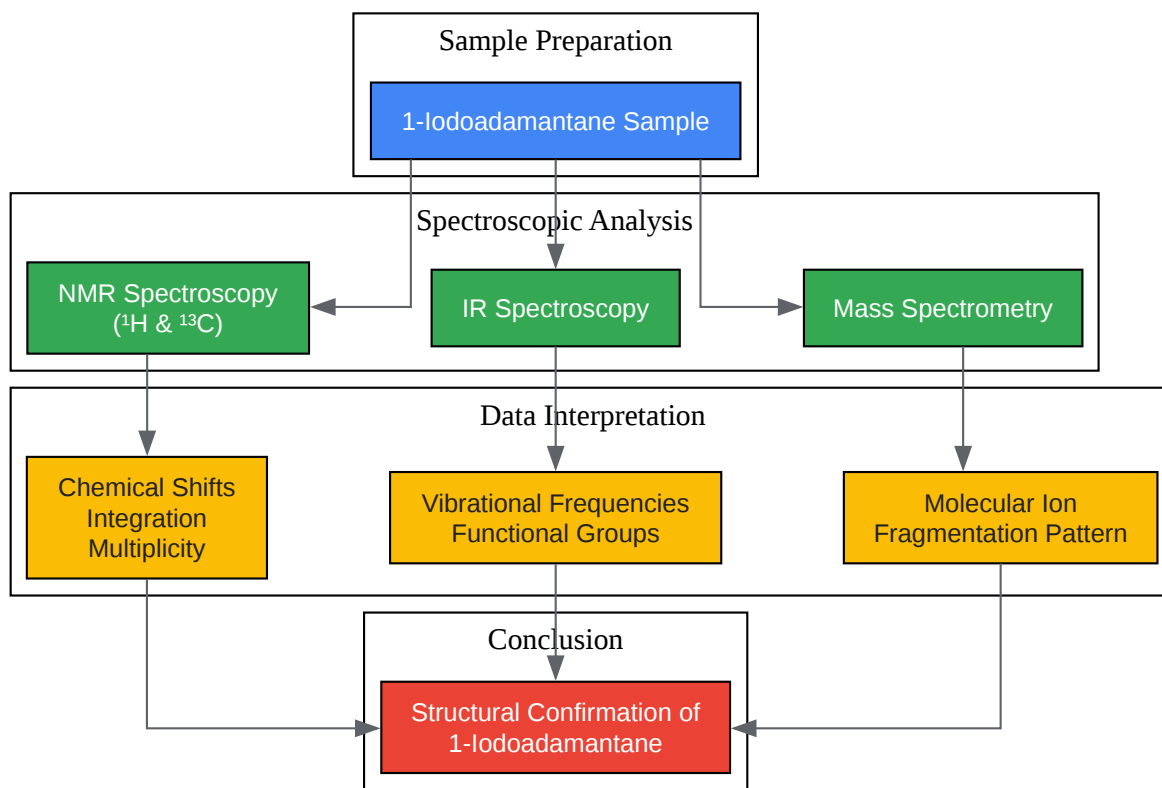
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range:  $m/z$  50-300.
- Scan Speed: 1-2 scans/second.

## Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of **1-iodoadamantane** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of **1-iodoadamantane**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. 1-Iodoadamantane [[webbook.nist.gov](https://webbook.nist.gov)]

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodoadamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585816#1-iodoadamantane-spectral-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)